3-Isopropoxy-benzene-1,2-diamine

Steric hindrance Regioselectivity Molecular design

Choose 3-Isopropoxy-benzene-1,2-diamine (CAS 1075747-99-7) as your core scaffold to precisely engineer steric and lipophilic properties from the start. Its bulky isopropoxy group (Es = -0.93) at the 3-position provides a unique molecular geometry, delivering a critical LogP boost (~2.65) over unsubstituted o-phenylenediamine for superior membrane penetration. This ortho relationship dictates regioselective cyclization, making it the definitive precursor for 7-substituted benzimidazoles and quinoxalines. Avoid compromising your SAR studies with less bulky methoxy or ethoxy analogs that cannot replicate this specific electronic and steric environment. Ideal for medicinal chemistry programs targeting CNS or intracellular pathways. Request a quote today to advance your drug discovery pipeline.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B8615247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxy-benzene-1,2-diamine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1N)N
InChIInChI=1S/C9H14N2O/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,10-11H2,1-2H3
InChIKeyCYNMJRBJZCKFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropoxy-benzene-1,2-diamine: A Strategic ortho-Diamine Scaffold for Synthesis


3-Isopropoxy-benzene-1,2-diamine is a specialized, ortho-disubstituted aromatic amine building block characterized by an electron-donating and sterically bulky isopropoxy group at the 3-position of the benzene ring . This substitution pattern fundamentally dictates its reactivity as a nucleophile and a precursor in condensation reactions, primarily for the synthesis of heterocycles like benzimidazoles and quinoxalines. Unlike the simpler, unsubstituted o-phenylenediamine, the specific placement of the isopropoxy group introduces predictable electronic and steric biases, offering a unique and modifiable handle for molecular design and property optimization in medicinal chemistry and materials science .

Why 3-Isopropoxy-benzene-1,2-diamine Cannot Be Interchanged with Simpler Analogs


Direct substitution of 3-Isopropoxy-benzene-1,2-diamine with other in-class diamines like o-phenylenediamine or alternative alkoxy-substituted isomers (e.g., 4-isopropoxy, 3-methoxy) is not scientifically justifiable without compromising the specific steric and electronic environment critical to the intended application. The ortho-position of the isopropoxy group relative to the diamine functionality creates a unique local geometry that influences both the conformation of the reactive sites and the overall lipophilicity of the resulting product . Unlike a methoxy or ethoxy group, the branched isopropoxy substituent introduces significantly more steric bulk, which can alter reaction kinetics, regioselectivity, and the resulting compound's physicochemical properties (e.g., LogP) in ways that are non-linear and cannot be reliably predicted from simpler analogs [1].

3-Isopropoxy-benzene-1,2-diamine: Verified Differentiators and Quantitative Evidence Guide


Steric Bulk Comparison: 3-Isopropoxy vs. 3-Methoxy and 3-Ethoxy Analogs

The isopropoxy group at the 3-position provides quantifiably greater steric hindrance compared to common linear alkoxy alternatives. This difference is not merely qualitative; it directly impacts the compound's ability to direct regioselective reactions and its overall molecular conformation . The Taft steric parameter (Es) for an isopropoxy group is -0.93, compared to -0.33 for methoxy and -0.38 for ethoxy. This difference of ΔEs ≈ -0.55 to -0.60 signifies a substantial increase in bulk, which can shield the adjacent amino group or restrict rotational freedom, thereby enabling selectivity not possible with smaller substituents [1].

Steric hindrance Regioselectivity Molecular design

Impact on Lipophilicity: Calculated LogP of 3-Isopropoxy-benzene-1,2-diamine vs. o-Phenylenediamine

The incorporation of the isopropoxy group dramatically increases the lipophilicity of the diamine scaffold, a key factor for membrane permeability and oral bioavailability in drug design. The calculated LogP for 3-Isopropoxy-benzene-1,2-diamine is reported as 2.80 . In stark contrast, the parent compound, o-phenylenediamine, has a measured LogP of 0.15 [1]. This represents a >2.6 log unit increase, which corresponds to the compound partitioning over 400 times more favorably into a non-polar (e.g., octanol) phase compared to the unsubstituted analog.

Lipophilicity Drug-likeness LogP

Synthetic Utility in Benzimidazole Formation: A General Route with Established Precedent

3-Isopropoxy-benzene-1,2-diamine functions as a competent substrate in standard cyclocondensation reactions to form benzimidazoles. While direct yield data for this specific compound is scarce, a closely related synthetic study demonstrates the utility of 4-isopropoxy-1,2-phenylenediamine in a one-pot benzimidazole synthesis with good yields (60-80%) using Ti(IV) isopropoxide and cumene hydroperoxide [1]. This establishes a class-level precedent that the 3-isopropoxy isomer can be integrated into similar robust synthetic protocols. Furthermore, a patent describes a method to prepare 2-isopropoxy-benzimidazole from o-phenylenediamine and an isopropoxy-substituted aldehyde, underscoring the value of this motif in accessing biologically relevant structures .

Benzimidazole synthesis Cyclocondensation Heterocycle

Electronic Modulation: The Ortho-Directing Effect of the 3-Isopropoxy Group

The isopropoxy substituent at the 3-position exerts a distinct electronic influence on the adjacent amino group at the 2-position through resonance donation. This is a key differentiator from isomers with the alkoxy group at other positions (e.g., 4-isopropoxy) where the resonance effect is distributed differently. This localized electron donation can increase the nucleophilicity of the adjacent amino group, potentially leading to ortho-selective reactivity. This is a classic effect in aromatic chemistry, allowing for predictable and controlled synthetic transformations that would be less selective or unattainable with the unsubstituted core [1].

Electronic effects Nucleophilicity Regioselectivity

Optimal Research Applications for 3-Isopropoxy-benzene-1,2-diamine Based on Evidence


Scaffold for Tailoring Lipophilicity in Heterocyclic Libraries

This compound is ideally suited for use as a core scaffold in medicinal chemistry programs aimed at synthesizing libraries of benzimidazole, quinoxaline, or related heterocyclic compounds. The ~2.65 LogP increase over o-phenylenediamine makes it a preferred starting material when the target profile requires higher lipophilicity for improved membrane permeability or blood-brain barrier penetration, allowing for the modulation of a key drug-like property from the outset of a synthetic sequence.

Investigating Steric Effects on Regioselectivity and Target Binding

The significant steric bulk of the isopropoxy group (Es = -0.93) provides a powerful tool for probing steric constraints. Researchers can use this compound to synthesize analogs and then quantify the impact of this specific steric feature on the regioselectivity of cyclization reactions or on the binding affinity to a biological target. This enables a rigorous structure-activity relationship (SAR) analysis that would be impossible with less bulky analogs like the methoxy (Es = -0.33) or ethoxy (Es = -0.38) substituted versions.

Precursor for 7-Isopropoxy Substituted Heterocycles

Due to the ortho relationship of the isopropoxy group to the diamine functionality, this compound is the definitive precursor for constructing heterocycles where the alkoxy group ends up at the 7-position (or equivalent) of the fused ring system. This specific substitution pattern creates a unique spatial arrangement that can be critical for interacting with a biological target's binding pocket, offering a distinct structural alternative to the 4- and 5-substituted isomers available from other starting materials .

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